tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate
Overview
Description
Tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate is a chemical compound with the molecular formula C₁₂H₁₅BrFNO₂ and a molecular weight of 304.16 g/mol . It is a solid compound that is typically stored at room temperature . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-bromo-5-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Scientific Research Applications
Tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]carbamate: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
Tert-butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate: This compound has an amino group instead of a bromo group.
Tert-butyl N-[(2-bromo-5-iodophenyl)methyl]carbamate: This compound has an iodine atom instead of a fluorine atom.
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQLCYXERBDSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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